molecular formula C12H17ClN4 B2919619 3-(3-aminopropyl)-1-phenyl-1H-pyrazol-5-amine hydrochloride CAS No. 1170141-21-5

3-(3-aminopropyl)-1-phenyl-1H-pyrazol-5-amine hydrochloride

Cat. No.: B2919619
CAS No.: 1170141-21-5
M. Wt: 252.75
InChI Key: PMJMNRZPEZXZFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Aminopropyl)-1-phenyl-1H-pyrazol-5-amine hydrochloride is a pyrazole-based compound featuring a phenyl group at the 1-position and a 3-aminopropyl side chain at the 3-position of the pyrazole ring, with a hydrochloride salt enhancing its solubility and stability. This compound is structurally classified as a substituted pyrazole amine, a scaffold widely explored in medicinal chemistry for its pharmacological versatility . Its synthesis typically involves alkylation or condensation reactions, as exemplified in pyrazole derivative syntheses (e.g., ethylacetoacetate-mediated cyclization ). The aminopropyl moiety may confer enhanced binding affinity in biological systems, making it a candidate for drug discovery, particularly in targeting aminergic receptors or enzymes .

Properties

IUPAC Name

5-(3-aminopropyl)-2-phenylpyrazol-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4.ClH/c13-8-4-5-10-9-12(14)16(15-10)11-6-2-1-3-7-11;/h1-3,6-7,9H,4-5,8,13-14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMJMNRZPEZXZFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=CC(=N2)CCCN)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-aminopropyl)-1-phenyl-1H-pyrazol-5-amine hydrochloride typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate 1,3-diketone under acidic conditions.

    Substitution with aminopropyl group: The pyrazole ring is then reacted with 3-bromopropylamine in the presence of a base such as potassium carbonate to introduce the aminopropyl group.

    Introduction of the phenyl group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and aluminum chloride as a catalyst.

    Formation of the hydrochloride salt: The final step involves treating the compound with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-aminopropyl)-1-phenyl-1H-pyrazol-5-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

3-(3-aminopropyl)-1-phenyl-1H-pyrazol-5-amine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug development, particularly as an anti-inflammatory or anticancer agent.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(3-aminopropyl)-1-phenyl-1H-pyrazol-5-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopropyl group can form hydrogen bonds with target molecules, while the phenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences and similarities between 3-(3-aminopropyl)-1-phenyl-1H-pyrazol-5-amine hydrochloride and related pyrazole derivatives:

Compound Name Substituents Molecular Weight Key Properties Applications/Research Findings
This compound (Target Compound) 1-Phenyl, 3-(3-aminopropyl) ~257.75 (free base) High polarity due to aminopropyl group; improved solubility in polar solvents . Explored as a pharmacophore in α1-adrenergic receptor antagonists (analogous to deacylated alfuzosin derivatives) .
1-(3-Chlorophenyl)-5-ethyl-1H-pyrazol-4-amine hydrochloride 3-Chlorophenyl, 5-ethyl 273.17 Increased lipophilicity due to Cl and ethyl groups; moderate solubility in DMF. Studied for agrochemical applications; halogen substitution enhances stability under UV light .
1-[(3-Methylphenyl)methyl]-1H-pyrazol-5-amine hydrochloride 1-(3-Methylbenzyl) 223.70 Reduced steric hindrance; lower molecular weight enhances membrane permeability. Intermediate in kinase inhibitor synthesis; methyl group improves metabolic stability .
5-Propyl-1H-pyrazol-3-amine hydrochloride 5-Propyl 161.63 Simplified structure with limited functional groups; high crystallinity. Used in metal-organic framework (MOF) synthesis for catalytic applications .
Deacylated Alfuzosin (N2-(3-Aminopropyl)-6,7-dimethoxyquinazoline-2,4-diamine) Quinazoline core, 3-aminopropyl side chain 291.35 Hybrid scaffold combining pyrazole and quinazoline; high receptor-binding affinity. Clinically used in α1-blockers for benign prostatic hyperplasia; aminopropyl critical for receptor interaction .

Detailed Analysis of Structural and Functional Differences

  • Electronic Effects: The target compound’s aminopropyl group introduces strong electron-donating properties, enhancing hydrogen-bonding capacity compared to halogenated analogs (e.g., 3-chlorophenyl in ). This increases solubility in aqueous media, critical for bioavailability .

Biological Activity

3-(3-Aminopropyl)-1-phenyl-1H-pyrazol-5-amine hydrochloride, a compound derived from the pyrazole class, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, synthesis, structure-activity relationships (SAR), and relevant case studies.

Molecular Formula : C12_{12}H17_{17}ClN4_4
Molecular Weight : 252.74 g/mol
CAS Number : 1170141-21-5

The compound features a pyrazole ring substituted with an amino group and a phenyl moiety, contributing to its biological profile.

Pharmacological Activities

Research indicates that pyrazole derivatives exhibit a range of biological activities, including:

  • Antitumor Activity : Pyrazole compounds have been shown to inhibit key oncogenic pathways. For instance, they can target BRAF(V600E), EGFR, and Aurora-A kinase, which are crucial in cancer proliferation and survival .
  • Anti-inflammatory Effects : Studies have demonstrated that certain pyrazole derivatives can reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) .
  • Antibacterial and Antifungal Properties : Pyrazole derivatives have exhibited significant activity against various bacterial strains and phytopathogenic fungi, suggesting their potential as antimicrobial agents .

Structure-Activity Relationship (SAR)

The efficacy of this compound can be attributed to its structural features. Modifications at the phenyl ring or the amino substituent can enhance its biological activity. For example:

ModificationBiological Activity
Substitution on the phenyl ringEnhanced anti-cancer activity
Variation in amino groupImproved anti-inflammatory response

Case Studies

  • Antitumor Activity : A study evaluated various pyrazole derivatives, including this compound, against cancer cell lines. The results indicated significant cytotoxicity against melanoma cells, correlating with the compound's ability to inhibit BRAF(V600E) signaling pathways .
  • Anti-inflammatory Mechanism : In vitro assays demonstrated that this compound effectively reduced LPS-induced NO production in macrophages, indicating its potential as an anti-inflammatory agent .
  • Antimicrobial Efficacy : The compound was tested against several bacterial strains, showing promising results in inhibiting growth, particularly against Gram-negative bacteria. This suggests its utility in developing new antimicrobial therapies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.